Iralukast

Description

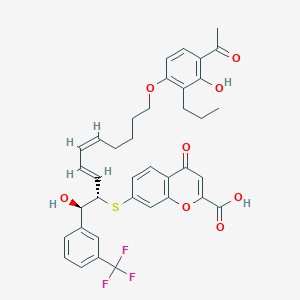

Structure

2D Structure

Properties

CAS No. |

151581-24-7 |

|---|---|

Molecular Formula |

C38H37F3O8S |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 |

InChI Key |

IXJCHVMUTFCRBH-SDUHDBOFSA-N |

Isomeric SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

Synonyms |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Origin of Product |

United States |

Foundational & Exploratory

Iralukast's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast (CGP 45715A) is a potent and selective cysteinyl-leukotriene (CysLT) receptor antagonist.[1] Cysteinyl-leukotrienes, including LTC₄, LTD₄, and LTE₄, are powerful inflammatory lipid mediators derived from arachidonic acid.[2][3][4] They play a central role in the pathophysiology of asthma and other allergic diseases by inducing bronchoconstriction, increasing mucus secretion, promoting microvascular permeability, and facilitating eosinophil recruitment.[5] this compound exerts its therapeutic effects by competitively blocking the action of these mediators at their target receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT₁R). This document provides an in-depth technical overview of the in vitro mechanism of action of this compound, detailing its receptor binding profile, functional antagonism, and impact on intracellular signaling, supported by relevant experimental protocols and data.

Molecular Targets and Binding Affinity

This compound's primary mechanism of action is the competitive antagonism of the CysLT₁ receptor, a G protein-coupled receptor (GPCR). Additionally, evidence suggests that this compound also possesses antagonistic activity at the CysLT₂ receptor, which may contribute to its pharmacological profile.

Radioligand Binding Studies

Binding affinity studies are crucial for quantifying the interaction between a drug and its receptor. These are typically performed using competition assays where the unlabeled drug (this compound) competes with a radiolabeled ligand (e.g., [³H]-LTD₄) for binding to the receptor in a preparation of human lung parenchyma membranes.

Studies have shown that this compound competes for the two binding sites labeled by [³H]-LTD₄. Unlike the natural agonist, this compound does not discriminate between the high and low-affinity states of the CysLT receptor. A notable characteristic of this compound is its slow binding kinetics, where a 15-minute preincubation period enhances its antagonistic potency.

Table 1: this compound Binding Affinity for the CysLT₁ Receptor

| Parameter | Value | Tissue/Cell Source | Reference |

| pKi | 7.8 | Not Specified | |

| Ki | 16.6 nM (±36% CV) | Human Lung Parenchyma |

-

pKi: The negative logarithm of the inhibition constant (Ki).

-

Ki: The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of this compound for the CysLT₁ receptor.

-

Membrane Preparation:

-

Homogenize human lung parenchyma tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash and resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Binding Incubation:

-

In a multi-well plate, add the membrane preparation (e.g., 50-120 µg protein/well).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of the radioligand, [³H]-LTD₄.

-

To determine non-specific binding, a separate set of wells is incubated with a high concentration of an unlabeled CysLT₁ antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation. Given this compound's slow kinetics, a preincubation step before adding the radioligand may be necessary.

-

-

Separation and Detection:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-LTD₄ binding).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism in Human Airways

Functional assays assess a drug's ability to inhibit a biological response. For this compound, its capacity to antagonize LTD₄-induced bronchoconstriction is a key in vitro measure of its efficacy. These experiments are typically conducted using isolated human bronchial strips in an organ bath setup.

This compound effectively antagonizes the contractile response of human bronchial tissue to LTD₄ in a concentration-dependent manner. The antagonism is competitive, as demonstrated by parallel rightward shifts in the LTD₄ concentration-response curve with no reduction in the maximum response. This is quantified by Schild analysis, which yields a pA₂ value. A slope of the Schild plot that is not significantly different from unity further confirms competitive antagonism.

Table 2: this compound Functional Antagonism in Human Bronchi

| Parameter | Value | Agonist | Assay | Reference |

| pA₂ | 7.77 (±4.3% CV) | LTD₄ | LTD₄-induced contraction | |

| Schild Slope | Not significantly different from 1 | LTD₄ | LTD₄-induced contraction |

-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. It is a measure of antagonist potency.

Experimental Protocol: Organ Bath Assay for Bronchial Contraction

-

Tissue Preparation:

-

Obtain human bronchial tissue from surgical resections.

-

Dissect the tissue to prepare bronchial strips or rings.

-

Mount the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension for a set period.

-

Test tissue viability by inducing a contraction with a standard agent like potassium chloride (KCl) or histamine.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline tension.

-

Add a specific concentration of this compound (or vehicle for control tissues) to the organ bath and incubate for a predetermined time.

-

-

Agonist Challenge:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist, LTD₄.

-

Record the contractile force at each concentration using an isometric force transducer.

-

-

Data Analysis (Schild Plot):

-

Repeat the protocol with several different concentrations of this compound.

-

For each antagonist concentration, calculate the concentration ratio (the ratio of the EC₅₀ of LTD₄ in the presence of this compound to the EC₅₀ in its absence).

-

Construct a Schild plot by graphing log(concentration ratio - 1) versus the negative log of the molar concentration of this compound.

-

The x-intercept of the resulting line provides the pA₂ value, and the slope indicates the nature of the antagonism.

-

Inhibition of Intracellular Signaling

The CysLT₁ receptor is known to couple primarily to the Gq/11 family of G proteins. Activation of this receptor by an agonist like LTD₄ initiates a well-defined signaling cascade. This compound, by competitively blocking the receptor, prevents the initiation of these downstream events.

Signaling Pathway Steps:

-

Receptor Activation: LTD₄ binds to the CysLT₁ receptor.

-

G Protein Coupling: The activated receptor engages the Gq/11 protein.

-

PLC Activation: Gq/11 activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Cellular Response: The increase in intracellular Ca²⁺ concentration in airway smooth muscle cells leads to contraction and bronchoconstriction.

This compound acts at the very first step, preventing LTD₄ from binding to and activating the CysLT₁ receptor, thereby inhibiting the entire downstream cascade.

Experimental Protocol: Calcium Mobilization Assay

This assay directly measures the functional consequence of CysLT₁ receptor antagonism by quantifying changes in intracellular calcium.

-

Cell Culture:

-

Culture cells endogenously expressing or recombinantly overexpressing the CysLT₁ receptor in a multi-well plate (e.g., 96-well) until they reach an appropriate confluency.

-

-

Dye Loading:

-

Wash the cells with a physiological buffer (e.g., Krebs buffer).

-

Load the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) by incubating them in a buffer containing the dye. The dye becomes trapped inside the cells and its fluorescence intensity changes in proportion to the intracellular calcium concentration.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add buffer containing either this compound (at various concentrations) or a vehicle control to the wells and incubate.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader with integrated fluidics (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Inject a solution of the agonist (LTD₄) into the wells to stimulate the cells.

-

Continuously monitor the change in fluorescence intensity over time, which reflects the mobilization of intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Plot the response against the concentration of this compound to determine its IC₅₀ for the inhibition of LTD₄-induced calcium mobilization.

-

Effects on Inflammatory Cells

Cysteinyl-leukotrienes are known chemoattractants for eosinophils, a key cell type in allergic inflammation. By blocking CysLT receptors, antagonists like this compound are expected to interfere with these pro-inflammatory processes. While specific in vitro studies detailing this compound's direct effect on eosinophil chemotaxis are not as prevalent as receptor binding data, the broader class of CysLT₁ receptor antagonists has been shown to reduce eosinophil survival and inhibit the secretion of pro-inflammatory cytokines from epithelial cells. This suggests that part of this compound's mechanism involves dampening the recruitment and activation of key inflammatory cells.

Conclusion

The in vitro mechanism of action of this compound is well-characterized. It is a potent, competitive antagonist of the CysLT₁ receptor with high affinity in the nanomolar range. This receptor blockade is demonstrated functionally by its effective inhibition of LTD₄-induced contraction in human airway smooth muscle. Mechanistically, this compound prevents the coupling of the CysLT₁ receptor to the Gq/PLC signaling pathway, thereby blocking the subsequent mobilization of intracellular calcium that leads to cellular responses like bronchoconstriction. These in vitro findings provide a clear, molecular-level explanation for its therapeutic utility in diseases driven by cysteinyl-leukotrienes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (this compound) and CGP 57698 in human airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Iralukast's Affinity for the CysLT1 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iralukast for the Cysteinyl Leukotriene Receptor 1 (CysLT1). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding data, the experimental procedures used to determine this affinity, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound, also known as CGP 45715A, is a potent and selective antagonist of the CysLT1 receptor. Its binding affinity has been determined through competitive radioligand binding assays. The key quantitative measure of its affinity is the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the CysLT1 receptors in the absence of the natural ligand.

A lower Ki value indicates a higher binding affinity. This compound exhibits a strong affinity for the CysLT1 receptor, with a reported pKi of 7.8, which translates to a Ki value in the nanomolar range. This high affinity underscores its potential as a therapeutic agent for conditions mediated by cysteinyl leukotrienes, such as asthma.

| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |

| This compound (CGP 45715A) | pKi | 7.8 | Human Lung Parenchyma | [3H]-LTD4 | [1] |

| This compound (CGP 45715A) | Ki | 16.6 nM | Human Lung Parenchyma | [3H]-LTD4 |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to the CysLT1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Receptor Source: Membranes prepared from human lung parenchyma or recombinant cells expressing the human CysLT1 receptor.

-

Radioligand: [3H]-Leukotriene D4 ([3H]-LTD4)

-

Unlabeled Ligand: this compound (CGP 45715A)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl2, 25 mM MgCl2, 10 mM Glycine, 10 mM L-Cysteine.[2]

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).[2]

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[3]

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay for determining this compound's CysLT1 receptor affinity.

Caption: Workflow for CysLT1 Radioligand Binding Assay.

Detailed Procedure

-

Membrane Preparation: Human lung parenchyma tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[3]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand [3H]-LTD4, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: Due to the slow binding kinetics of this compound, a pre-incubation of the membranes with this compound for 15 minutes prior to the addition of the radioligand is recommended to ensure equilibrium is reached. The plate is then incubated for an additional period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filter and membranes.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (leukotrienes C4, D4, and E4), the receptor initiates a downstream signaling cascade that leads to various physiological responses, including bronchoconstriction and inflammation. This compound, as an antagonist, blocks the initiation of this signaling pathway.

The following diagram illustrates the canonical CysLT1 receptor signaling pathway.

Caption: CysLT1 Receptor Gq/11 Signaling Cascade.

References

An In-depth Technical Guide to Iralukast: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Iralukast. It is intended for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

Chemical Identity and Structure

This compound (also known as CGP 45715A) is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its chemical structure is complex, featuring multiple stereocenters and functional groups that contribute to its specific binding and pharmacological activity.

The definitive chemical identity of this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid | [3] |

| CAS Number | 151581-24-7 | [1][3] |

| Molecular Formula | C38H37F3O8S | |

| SMILES | CCCc1c(OCCCC/C=C\C=C[C@@H](--INVALID-LINK--O)Sc2ccc3c(c2)oc(cc3=O)C(=O)O)ccc(c1O)C(=O)C | |

| InChI | InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 | |

| InChIKey | IXJCHVMUTFCRBH-SDUHDBOFSA-N |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for this compound are detailed below.

| Property | Value | Source |

| Molecular Weight | 710.76 g/mol | |

| Exact Mass | 710.2161 g/mol | |

| XLogP3-AA | 8.6 | |

| Hydrogen Bond Donor Count | 3 | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark. |

Pharmacology

This compound is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

Mechanism of Action

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of arachidonic acid metabolism released from inflammatory cells like mast cells and eosinophils. These mediators bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding event triggers a signaling cascade that results in:

-

Bronchoconstriction

-

Increased mucus secretion

-

Enhanced microvascular permeability and plasma extravasation

-

Recruitment of eosinophils into the airways

This compound competitively binds to the CysLT1 receptor, preventing the binding of endogenous leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also suggests that this compound may possess some antagonistic activity at the CysLT2 receptor, which could contribute to its overall pharmacological profile.

Pharmacological Data

The affinity of this compound for its target receptor has been quantified through various in vitro assays.

| Parameter | Value | Species/Tissue | Source |

| pKi | 7.8 | Human (CysLT1) | |

| Ki | 16.6 nM (does not discriminate between high and low affinity states) | Human Lung Parenchyma Membranes | |

| pA2 | 7.77 | Human Bronchi (vs. LTD4-induced contraction) |

Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes associated with this compound.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of intervention for this compound.

Experimental Protocols and Workflows

The characterization of this compound involves specific in vitro assays to determine its binding affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (Ki) of this compound is the competitive radioligand binding assay. The methodology involves:

-

Membrane Preparation: Homogenization of human lung parenchyma to isolate cell membranes expressing CysLT receptors.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled CysLT receptor agonist, such as [3H]-LTD4.

-

Competition: Increasing concentrations of the unlabeled antagonist (this compound) are added to the incubation mixture.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid filtration.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [3H]-LTD4, is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Functional Assay Protocol:

To assess the functional antagonism (pA2), an organ bath experiment using isolated human bronchial tissue is performed.

-

Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths containing a physiological salt solution, aerated and maintained at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of this compound or vehicle for a set period (e.g., 15 minutes).

-

Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of an agonist, such as LTD4.

-

Measurement: The contractile force of the bronchial tissue is measured and recorded.

-

Analysis: The concentration-response curves in the presence of different this compound concentrations are compared to the control curve. A Schild plot analysis is used to determine the pA2 value, which quantifies the antagonist's potency.

References

An In-depth Technical Guide to the Synthesis and Purification of Iralukast

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed synthesis and purification strategy for Iralukast based on publicly available information for structurally related compounds. Specific reaction conditions and purification parameters would require optimization in a laboratory setting.

Introduction

This compound is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1] Leukotriene receptor antagonists are a class of drugs that block the action of cysteinyl leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and other allergic conditions.[2] By inhibiting the CysLT1 receptor, this compound effectively mitigates bronchoconstriction, airway edema, and mucus production, making it a significant molecule in the study of respiratory and inflammatory diseases.

This technical guide provides a comprehensive overview of a proposed synthetic route and purification methodologies for this compound, drawing parallels from the synthesis of other leukotriene receptor antagonists such as Pranlukast and Montelukast.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates followed by their coupling and final modifications. The core structure features a substituted benzopyran moiety linked to a side chain containing a thioether linkage. A plausible retrosynthetic analysis suggests the disconnection at the thioether bond, leading to a thiol-containing benzopyran derivative and an appropriate side-chain precursor.

A proposed synthetic pathway is detailed below, drawing inspiration from patented syntheses of related compounds.

Synthesis of Key Intermediates

Intermediate A: 7-mercapto-4-oxo-4H-1-benzopyran-2-carboxylic acid

The synthesis of this intermediate would likely start from a substituted phenol and involve the construction of the chromone ring system, followed by the introduction of the thiol group.

Intermediate B: (1R,2S,3E,5Z)-10-bromo-1-hydroxy-1-(3-(trifluoromethyl)phenyl)deca-3,5-diene

This chiral side-chain would likely be synthesized through a multi-step process involving asymmetric reactions to establish the correct stereochemistry of the hydroxyl group and stereoselective reactions to form the (E,Z)-diene system.

Coupling and Final Product Formation

The final steps would involve the coupling of Intermediate A and Intermediate B via a nucleophilic substitution reaction to form the thioether linkage, followed by any necessary deprotection steps to yield this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key synthetic steps, based on methodologies reported for analogous compounds.

Synthesis of a Benzopyran Intermediate (Analogous to Pranlukast Synthesis)

This protocol is adapted from a patented synthesis of a Pranlukast intermediate.

-

Acylation of a substituted phenol: A suitable dihydroxyacetophenone is reacted with an acid chloride in the presence of a base (e.g., pyridine) in a solvent like dichloromethane at a controlled temperature (e.g., 0-10°C).

-

Ring Closure to form the Chromone Core: The resulting ester is then treated with a condensing agent (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent (e.g., THF or DMF) to facilitate an intramolecular Claisen condensation, forming the 4-oxo-4H-1-benzopyran ring.

-

Introduction of the Thiol Group: The chromone can be functionalized at the 7-position. This might involve nitration, followed by reduction to an amine, diazotization, and subsequent reaction with a sulfur source (e.g., potassium ethyl xanthate followed by hydrolysis) to introduce the thiol group.

Purification of the Final Product (Analogous to Montelukast Purification)

Purification of the final this compound product would be critical to ensure high purity for pharmaceutical applications. A multi-step purification process is proposed.

-

Initial Extraction: The crude product from the final reaction step is dissolved in an organic solvent (e.g., toluene or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Chromatographic Purification: The crude product is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, would be employed to separate the desired product from byproducts and unreacted starting materials.

-

Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain highly pure this compound. The crystallization process may be initiated by seeding.[3]

-

Drying: The purified crystalline product is dried under vacuum at a controlled temperature (e.g., 35-70°C) to remove residual solvents.[4]

Data Presentation

While specific quantitative data for this compound synthesis is not publicly available, the following tables provide a template for how such data should be structured for clarity and comparison.

Table 1: Proposed Reaction Conditions and Yields for this compound Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |

| 1 | Formation of Intermediate A | Dihydroxyacetophenone, Acid Chloride, Pyridine | Dichloromethane | 0-10 | 4-6 | 85-95 |

| 2 | Chromone Ring Formation | Intermediate from Step 1, NaH | THF | 25-60 | 8-12 | 70-85 |

| 3 | Thiol Introduction | Intermediate from Step 2, KNO2, Na2S2O3 | Water/Ethanol | 0-25 | 3-5 | 60-75 |

| 4 | Synthesis of Intermediate B | Multi-step asymmetric synthesis | Various | Various | Various | 40-60 (overall) |

| 5 | Coupling Reaction | Intermediate A, Intermediate B, Base (e.g., K2CO3) | DMF | 25-50 | 12-18 | 75-90 |

| 6 | Final Deprotection (if necessary) | Coupled Product, Acid/Base | Various | Various | 2-4 | 90-98 |

Table 2: Proposed Purification Parameters and Purity Assessment for this compound

| Purification Step | Method | Solvent System | Purity before Step (%) | Purity after Step (%) | Recovery (%) |

| 1 | Liquid-Liquid Extraction | Toluene/Aq. NaHCO3 | 70-80 | 85-90 | 95-98 |

| 2 | Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | 85-90 | >98 | 80-90 |

| 3 | Recrystallization | Ethanol/Water | >98 | >99.5 | 90-95 |

| 4 | Final Drying | Vacuum Oven | >99.5 | >99.8 | >99 |

Mandatory Visualizations

Signaling Pathway

Caption: Cysteinyl Leukotriene Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20070078158A1 - Purification of montelukast - Google Patents [patents.google.com]

- 4. KR20080033425A - Montelucast Manufacturing Process - Google Patents [patents.google.com]

Iralukast: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Iralukast (CGP 45715A), a potent cysteinyl-leukotriene receptor antagonist. Developed by Novartis for the potential treatment of asthma and other allergic diseases, this compound reached phase II clinical trials. This document summarizes key data from in vitro and in vivo studies, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways.

Pharmacodynamics: Antagonizing the Cysteinyl Leukotriene Pathway

This compound is a selective and potent competitive antagonist of cysteinyl leukotriene D4 (LTD4) and leukotriene E4 (LTE4) at the cysteinyl leukotriene receptor 1 (CysLT1).[1] Additionally, it has been shown to possess antagonistic activity at the CysLT2 receptor.[2] Cysteinyl leukotrienes are powerful inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, microvascular permeability, and eosinophil recruitment.[3] By blocking the action of these mediators, this compound effectively inhibits key processes in the asthmatic inflammatory cascade.

In Vitro Potency and Activity

In vitro studies using human airway preparations have demonstrated the significant antagonistic properties of this compound.

| Parameter | Value | Description |

| pA2 | 7.77 (± 4.3% CV) | A measure of the potency of an antagonist in functional studies. This value was determined in LTD4-induced contraction of human bronchi.[2] |

| Ki | 16.6 nM (± 36% CV) | The inhibition constant, representing the concentration of this compound required to occupy 50% of the CysLT1 receptors in competition with [3H]-LTD4 on human lung parenchyma membranes.[2] |

This compound also significantly inhibits antigen-induced contraction of human isolated bronchial strips in a concentration-dependent manner, further confirming its potential to mitigate allergic airway responses.

Signaling Pathway of this compound's Action

This compound exerts its effects by blocking the CysLT1 receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with calcium, activates Protein Kinase C (PKC), contributing to further downstream signaling and cellular responses. This compound competitively binds to the CysLT1 receptor, preventing this signaling cascade.

References

Iralukast's Interplay with Leukotriene Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Iralukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. We will explore its mechanism of action within the intricate leukotriene signaling pathway, a critical mediator in inflammatory and allergic conditions such as asthma. This document will detail the biosynthesis of leukotrienes, the function of their receptors, and the downstream signaling cascades they initiate. Furthermore, we will present a comprehensive summary of the quantitative pharmacological data for this compound and related compounds, alongside detailed experimental protocols for key assays used in their evaluation. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's role as a therapeutic agent.

Introduction: The Leukotriene Signaling Pathway

Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme.[1][2] They are key players in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis.[3][4][5] The leukotriene family is broadly divided into two classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.

CysLTs exert their potent pro-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors. Activation of these receptors, particularly CysLT1, on airway smooth muscle cells and inflammatory cells like eosinophils and mast cells, leads to a cascade of events including bronchoconstriction, increased vascular permeability, edema, and mucus hypersecretion. Given their central role in asthma pathogenesis, the CysLT receptors have become a prime target for therapeutic intervention.

This compound: A Cysteinyl Leukotriene Receptor Antagonist

This compound (also known as CGP 45715A) is a small molecule drug developed by Novartis as a selective and potent antagonist of the CysLT1 receptor. By competitively binding to the CysLT1 receptor, this compound blocks the binding of endogenous CysLTs, thereby inhibiting their downstream pro-inflammatory and bronchoconstrictive effects. While primarily targeting the CysLT1 receptor, some evidence suggests that this compound may also possess some antagonistic activity at the CysLT2 receptor. This compound has undergone phase II clinical trials for the treatment of asthma, although its current development status is pending.

Quantitative Pharmacological Data

The potency and selectivity of this compound and other leukotriene receptor antagonists have been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.

Table 1: Binding Affinity of Leukotriene Receptor Antagonists at the CysLT1 Receptor

| Compound | pKi | Ki (nM) | Radioligand | Tissue Source | Reference(s) |

| This compound | 7.8 | 16.6 | [3H]-LTD4 | Human Lung Parenchyma | |

| Pranlukast | - | - | [3H]-LTD4 | Human Lung Parenchyma | |

| Zafirlukast | - | - | [3H]-LTD4 | Human Lung Parenchyma | |

| Montelukast | - | - | [3H]-LTD4 | Human Lung Parenchyma |

Note: A direct Ki value for Pranlukast, Zafirlukast, and Montelukast from the same comparative study as this compound was not available in the provided search results. The rank order of potency from one study was zafirlukast = montelukast > pranlukast.

Table 2: Functional Antagonist Potency of Leukotriene Receptor Antagonists

| Compound | pA2 | Agonist | In Vitro Model | Reference(s) |

| This compound | 7.77 | LTD4 | Isolated Human Bronchi | |

| Montelukast | 9.0 | LTD4 | Isolated Human Small Bronchi | |

| Zafirlukast | - | LTD4 | - | - |

| Pranlukast | - | LTD4 | - | - |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

Leukotriene Biosynthesis

The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The 5-LO enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either LTB4 by LTA4 hydrolase or into LTC4 by LTC4 synthase. LTC4 is then sequentially converted to LTD4 and LTE4 by extracellular enzymes.

Caption: Biosynthesis pathway of leukotrienes from arachidonic acid.

CysLT1 Receptor Signaling and the Role of this compound

The CysLT1 receptor is a Gq protein-coupled receptor. Upon binding of an agonist like LTD4, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction (bronchoconstriction). This compound, by competitively blocking the CysLT1 receptor, prevents this signaling cascade from being initiated by cysteinyl leukotrienes.

Caption: CysLT1 receptor signaling cascade and the inhibitory action of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CysLT1 receptor in human lung parenchyma membranes.

Materials:

-

Human lung parenchyma tissue

-

Radioligand: [3H]-LTD4

-

Test compound: this compound

-

Non-specific binding control: High concentration of unlabeled LTD4

-

Homogenization buffer: 0.25 M sucrose in a buffered medium

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize fresh or frozen human lung parenchyma tissue in ice-cold homogenization buffer. b. Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove debris, followed by a high-speed spin to pellet the membranes. c. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. d. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

- Total binding: Membrane preparation, [3H]-LTD4 (at a concentration near its Kd), and assay buffer.

- Non-specific binding: Membrane preparation, [3H]-LTD4, and a high concentration of unlabeled LTD4.

- Competition: Membrane preparation, [3H]-LTD4, and varying concentrations of this compound. b. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for CysLT1 Receptor Antagonism in Isolated Human Bronchus

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound by measuring its ability to inhibit LTD4-induced contraction of isolated human bronchial tissue.

Objective: To determine the pA2 value of this compound against LTD4-induced bronchoconstriction.

Materials:

-

Human bronchial tissue obtained from surgical resections

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Agonist: LTD4

-

Antagonist: this compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: a. Dissect human bronchial rings or strips from the lung tissue. b. Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. c. Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Functional Assay: a. Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response. b. Wash the tissues to return to baseline tension. c. Incubate a set of tissues with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes). d. Obtain a second cumulative concentration-response curve for LTD4 in the presence of this compound. e. Repeat steps c and d with at least two other concentrations of this compound.

-

Data Analysis (Schild Analysis): a. For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of LTD4 in the presence of this compound to the EC50 of LTD4 in the absence of this compound). b. Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. c. Perform linear regression on the Schild plot. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Caption: Workflow for a functional antagonism assay and Schild analysis.

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist that effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes in preclinical models. Its high affinity and functional potency at the CysLT1 receptor underscore its potential as a therapeutic agent for asthma and other inflammatory airway diseases. The detailed understanding of its mechanism of action within the leukotriene signaling pathway, as elucidated by the quantitative data and experimental methodologies presented in this guide, provides a solid foundation for further research and development in this area. While the clinical development of this compound is currently pending, the principles of its interaction with the leukotriene signaling pathway remain a valuable case study for researchers and drug development professionals in the field of respiratory and inflammatory diseases.

References

- 1. pa2-and-receptor-differentiation-a-statistical-analysis-of-competitive-antagonism - Ask this paper | Bohrium [bohrium.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Preparation of a human lung purified plasma membrane fraction: confirmation by enzyme markers, electron microscopy, and histamine H1 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. novartis.com [novartis.com]

Iralukast's Impact on Eosinophil and Mast Cell Activation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iralukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), with evidence suggesting additional antagonistic activity at the CysLT2 receptor.[1] As a member of the leukotriene receptor antagonist (LTRA) class of drugs, this compound's mechanism of action is centered on blocking the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators released by various immune cells, including mast cells and eosinophils.[2][3][4][5] While specific public data on this compound's direct quantitative effects on eosinophil and mast cell activation is limited due to its status as an investigational drug, its pharmacological class provides a strong basis for understanding its expected impact. This technical guide synthesizes the available information on this compound and extrapolates from well-documented studies of other CysLT1R antagonists, such as Montelukast and Pranlukast, to provide a comprehensive overview of its anticipated effects on eosinophil and mast cell biology.

Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are critical mediators in the pathophysiology of allergic and inflammatory conditions, most notably asthma and allergic rhinitis. They are synthesized from arachidonic acid by inflammatory cells, including mast cells, eosinophils, basophils, and macrophages. Upon release, CysLTs bind to their cognate G protein-coupled receptors, primarily CysLT1R and CysLT2R, on target cells. This interaction triggers a cascade of intracellular signaling events leading to:

-

Bronchoconstriction: Contraction of airway smooth muscle.

-

Increased Vascular Permeability: Leading to tissue edema.

-

Mucus Hypersecretion: Contributing to airway obstruction.

-

Recruitment and Activation of Inflammatory Cells: Particularly eosinophils.

Eosinophils and mast cells are central players in allergic inflammation. Mast cell activation, often initiated by allergen cross-linking of IgE on the cell surface, leads to the immediate release of pre-formed mediators (e.g., histamine, tryptase) and the de novo synthesis of lipid mediators, including CysLTs. Eosinophils, recruited to the site of inflammation, are also a significant source of CysLTs and express CysLT receptors, creating a positive feedback loop that perpetuates the inflammatory response.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of endogenous CysLTs, thereby inhibiting their downstream effects. There is also evidence to suggest that this compound, along with other CysLT1R antagonists like zafirlukast and pranlukast, exhibits antagonistic activity at the CysLT2 receptor. This dual antagonism could potentially offer a broader inhibition of CysLT-mediated pathways.

The primary consequence of this receptor blockade is the attenuation of the inflammatory cascade driven by CysLTs. This includes a reduction in smooth muscle contraction, vascular permeability, and mucus production. Crucially for this discussion, it also directly impacts the activation and function of eosinophils and mast cells.

Effects on Eosinophil Activation

Based on the known class effects of CysLT1R antagonists, this compound is expected to modulate several key aspects of eosinophil activation:

-

Chemotaxis and Recruitment: CysLTs, particularly LTD4, are potent chemoattractants for eosinophils. By blocking the CysLT1R, this compound is anticipated to inhibit the migration of eosinophils to inflammatory sites in the airways and other tissues. Studies with other LTRAs have demonstrated a reduction in eosinophil counts in peripheral blood and sputum.

-

Adhesion: LTD4 can increase the expression of adhesion molecules, such as Mac-1, on eosinophils, facilitating their attachment to the vascular endothelium. This compound would likely counteract this effect.

-

Survival: CysLTs can promote eosinophil survival by inhibiting apoptosis. Blockade of CysLT receptors has been shown to reverse this effect and increase the rate of eosinophil apoptosis.

-

Degranulation and Mediator Release: While direct inhibition of degranulation by LTRAs is less established, by reducing overall eosinophil activation and recruitment, a downstream decrease in the release of cytotoxic granule proteins and other inflammatory mediators is expected.

Quantitative Data on the Effects of CysLT1R Antagonists on Eosinophils

The following table summarizes quantitative data from studies on Pranlukast and Montelukast, which are expected to be indicative of the effects of this compound.

| Parameter | Drug | Model/Study Population | Key Findings | Reference |

| Sputum Eosinophil Count | Pranlukast | 15 subjects with mild asthma | Decreased from 5.3% to 0.7% of total cells after 2 weeks of treatment. | |

| Allergen-Induced Sputum Eosinophilia | Pranlukast | 15 subjects with mild asthma | Reduced eosinophil count at 7 and 24 hours post-allergen challenge compared to placebo. | |

| Bone Marrow Eosinophil Progenitors | Pranlukast | 15 subjects with mild asthma | Attenuated the allergen-induced increase in eosinophil/basophil colony-forming units. | |

| Peripheral Blood Eosinophil Count | Montelukast | Patient with eosinophilic gastroenteritis | 76% reduction in mean peripheral blood eosinophil count after 5 months of treatment. | |

| Nasal Mucosa Inflammatory Cells | Pranlukast | 12 patients with perennial allergic rhinitis | Significant decrease in the percentage of secreted eosinophil cationic protein (EG2)-positive cells. |

Effects on Mast Cell Activation

Mast cells are a primary source of CysLTs following allergen stimulation. The effects of this compound on mast cell activation are likely to be both direct and indirect:

-

Inhibition of Autocrine/Paracrine Signaling: Mast cells themselves express CysLT receptors. CysLTs released from mast cells can act in an autocrine or paracrine manner to amplify the inflammatory response. By blocking these receptors, this compound can dampen this amplification loop.

-

Reduction of Mast Cell Degranulation: Some studies suggest that LTRAs can inhibit mast cell degranulation. For instance, Montelukast has been shown to decrease the number of degranulated mast cells in the dermis of rats subjected to stress.

-

Modulation of Mediator Release: By attenuating the overall inflammatory environment, this compound may indirectly reduce the stimuli that lead to mast cell activation and subsequent mediator release.

Quantitative Data on the Effects of CysLT1R Antagonists on Mast Cells

| Parameter | Drug | Model/Study Population | Key Findings | Reference |

| Dermal Mast Cell Degranulation | Montelukast | Wistar albino rats with water avoidance stress | Significantly decreased the number of both granulated and degranulated mast cells compared to the stress group. | |

| Airway Mast Cell Activation in CVA | Montelukast | 36 patients with cough variant asthma | The proportion of activated (CD63-positive) mast cells in the bronchial mucosa was significantly higher in patients who responded to montelukast treatment. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cysteinyl Leukotriene Action and this compound Inhibition

Caption: CysLT Signaling and this compound Inhibition.

Experimental Workflow for Assessing this compound's Effect on Eosinophil Chemotaxis

Caption: Eosinophil Chemotaxis Assay Workflow.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are representative methodologies used to study the effects of CysLT1R antagonists on eosinophil and mast cell function.

Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

-

Chemotaxis Setup: A Boyden chamber with a polycarbonate filter (typically 5-8 µm pore size) is used. The lower chamber is filled with a medium containing a chemoattractant, such as LTD4 (10⁻⁸ to 10⁻⁶ M), or a control medium.

-

Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Migration: The treated eosinophils are placed in the upper chamber and allowed to migrate through the filter towards the chemoattractant for 1-3 hours at 37°C.

-

Quantification: The filter is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.

-

Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the vehicle control, and the IC50 value is determined.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Cell Culture: A mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells are cultured under appropriate conditions. For IgE-dependent activation, cells are sensitized with IgE overnight.

-

Cell Treatment: The cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes.

-

Stimulation: Mast cell degranulation is induced by adding a stimulant, such as an antigen (for IgE-sensitized cells), calcium ionophore (e.g., A23187), or compound 48/80.

-

Mediator Release Measurement: After a specific incubation period (e.g., 30 minutes), the cell supernatant is collected. The release of the granular enzyme β-hexosaminidase is measured colorimetrically by incubating the supernatant with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). The inhibitory effect of this compound is then determined.

Conclusion

This compound, as a cysteinyl leukotriene receptor antagonist, is poised to exert significant inhibitory effects on eosinophil and mast cell activation. By blocking the CysLT1 receptor (and potentially the CysLT2 receptor), this compound can disrupt the pro-inflammatory signaling cascade mediated by cysteinyl leukotrienes. This is expected to translate into reduced eosinophil recruitment, survival, and activity, as well as attenuated mast cell degranulation and mediator release. While specific clinical and preclinical data for this compound remain limited in the public domain, the well-established pharmacology of its drug class provides a strong framework for understanding its potential therapeutic benefits in eosinophil- and mast cell-driven diseases. Further research and clinical trials will be necessary to fully elucidate the precise quantitative effects and clinical efficacy of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Iralukast CysLT1 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast is a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases by binding to CysLT receptors.[2] The CysLT1 receptor, a G-protein coupled receptor (GPCR), mediates bronchoconstriction and inflammatory responses upon activation.[3][4] Therefore, antagonists like this compound are valuable tools in studying CysLT1 receptor function and are of significant interest in drug development for respiratory and inflammatory disorders.

This document provides a detailed protocol for a CysLT1 receptor binding assay using this compound as the test compound. The assay is designed to determine the binding affinity of this compound and other potential antagonists to the CysLT1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the CysLT1 receptor.

| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |

| This compound | pKi | 7.8 | Not specified | Not specified | [1] |

| This compound | Ki | 16.6 nM (±36% CV) | Not specified | [³H]-LTD₄ |

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Leukotriene D4 (LTD₄), primarily activates the Gq alpha subunit of its coupled G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in cellular responses such as smooth muscle contraction and inflammation.

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Protocol: this compound CysLT1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CysLT1 receptor. The assay utilizes membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor and [³H]-Leukotriene D₄ ([³H]-LTD₄) as the radioligand.

Materials and Reagents:

-

Membrane Preparation: Crude membrane preparations from a stable recombinant cell line expressing high levels of the human CysLT1 receptor (e.g., from Chemicon/Millipore, HTS061M).

-

Radioligand: [³H]-LTD₄ (e.g., from PerkinElmer, NET-101).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known CysLT1 receptor antagonist (e.g., 1 µM LTD₄ or Montelukast).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

96-well non-binding plates.

-

96-well filter plates (e.g., Millipore MAHF C1H) pre-coated with 0.33% polyethyleneimine (PEI).

-

Plate shaker.

-

Filtration manifold.

-

Scintillation counter.

Experimental Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Iralukast in Human Plasma by HPLC-Tandem Mass Spectrometry

Abstract

This application note describes a sensitive and specific HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Iralukast in human plasma. This compound, a potent peptido-leukotriene antagonist, requires a highly sensitive assay for pharmacokinetic studies, especially at low dosages.[1][2] This method addresses challenges such as light sensitivity, instability under acidic conditions, and the need for a very low limit of quantitation.[1] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust methodology for clinical and research applications.

Introduction

This compound is an anti-asthmatic agent that acts as a leukotriene antagonist.[1] To support clinical trials and pharmacokinetic studies, a reliable bioanalytical method with a low lower limit of quantitation (LLOQ) is essential.[1] This document provides a detailed protocol for the determination of this compound in human plasma using a microbore HPLC system coupled with a tandem mass spectrometer. The method was optimized for negative ion mode detection to achieve the required sensitivity.

Experimental Protocols

1. Sample Preparation

Given the challenges of potential column obstruction and matrix effects, a meticulous sample preparation procedure is critical.

-

Materials:

-

Human plasma samples

-

Internal Standard (IS) working solution

-

Reagents for liquid-liquid extraction (e.g., methyl tert-butyl ether, ethyl acetate)

-

Reconstitution solution (compatible with mobile phase)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

-

Protocol:

-

Thaw frozen human plasma samples at room temperature, protected from light.

-

Pipette a precise volume of plasma (e.g., 500 µL) into a clean microcentrifuge tube.

-

Add a small volume of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a specific volume of the reconstitution solution.

-

Vortex mix to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for injection into the HPLC system.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a microbore column (e.g., 50 mm x 1.0 mm i.d.)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: Microbore HPLC column (50 mm x 1.0 mm i.d.)

-

Mobile Phase: A suitable gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the microbore column dimensions.

-

Injection Volume: A small volume suitable for microbore HPLC.

-

Column Temperature: Controlled to ensure reproducibility.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion experiments.

-

Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required to maximize signal intensity.

-

Method Validation Summary

The method was validated to demonstrate its reliability for the intended application.

| Validation Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |

| Linearity Range | To be determined (e.g., 10 - 5000 pg/mL) |

| Precision (Intra- and Inter-day) | To be determined (typically <15% RSD) |

| Accuracy (Intra- and Inter-day) | To be determined (typically within 85-115%) |

| Recovery | To be determined |

| Matrix Effect | To be determined |

| Stability | This compound is noted to be light-sensitive and unstable at room temperature under acidic conditions. Samples should be handled accordingly. |

Diagrams

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a highly sensitive and robust approach for the quantification of this compound in human plasma. The protocol, which includes critical steps for sample handling and preparation to address the compound's instability, is suitable for supporting pharmacokinetic studies in a clinical research setting. The use of microbore HPLC and negative ion mode mass spectrometry are key to achieving the required low limit of quantitation.

References

Application Notes and Protocols for In Vitro Functional Assays of Iralukast Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. Cysteinyl leukotrienes (LTD4, LTC4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They mediate their effects by binding to CysLT receptors, which are G protein-coupled receptors (GPCRs). The CysLT1 receptor is primarily responsible for the pathological responses in asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.

This compound competitively antagonizes the binding of LTD4 to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways that lead to inflammatory responses.[1] These application notes provide detailed protocols for a panel of in vitro functional assays designed to characterize the activity of this compound and other CysLT1 receptor antagonists.

Data Presentation: In Vitro Activity of this compound and Other CysLT1 Antagonists

The following tables summarize the quantitative data for the in vitro functional activity of this compound and other representative CysLT1 antagonists.

Table 1: Receptor Binding Affinity of this compound for the CysLT1 Receptor

| Compound | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |

| This compound | [³H]-LTD₄ | Human Lung Parenchyma | 16.6 | [1] |

Note: Kᵢ represents the inhibitory constant, a measure of the binding affinity of a ligand to a receptor.

Table 2: Functional Antagonism of this compound in Bronchial Smooth Muscle

| Compound | Agonist | Tissue Source | pA₂ Value | Reference |

| This compound | LTD₄ | Human Bronchial Strips | 7.77 | [1] |

Note: The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a more potent antagonist.

Table 3: Potency of CysLT1 Antagonists in Calcium Mobilization Assays

| Compound | Agonist | Cell Line | IC₅₀ (nM) | Reference |

| Montelukast | LTD₄ | HEK293 cells expressing CysLT1 | ~1-10 | Representative data |

| Pranlukast | LTD₄ | CHO cells expressing CysLT1 | ~5-20 | Representative data |

| This compound | LTD₄ | CysLT1-expressing cells | Data not available | - |

Table 4: Inhibition of Eosinophil Chemotaxis by CysLT1 Antagonists

| Compound | Chemoattractant | Cell Source | IC₅₀ (nM) | Reference |

| Montelukast | LTD₄ | Human Eosinophils | ~10-100 | Representative data |

| This compound | LTD₄ | Human Eosinophils | Data not available | - |

Note: IC₅₀ represents the half-maximal inhibitory concentration for the inhibition of eosinophil migration. The data for Montelukast is a representative value from the literature.

Table 5: Effect of CysLT1 Antagonists on Eosinophil Survival

| Compound | Survival Factor | Cell Source | Effective Concentration | Reference |

| Montelukast | Epithelial Cell-Conditioned Media | Human Peripheral Blood Eosinophils | 10⁻⁵ M to 10⁻⁷ M | [2] |

| This compound | LTD₄-stimulated | Human Eosinophils | Data not available | - |

Note: The effective concentration represents the range at which a significant inhibitory effect on eosinophil survival was observed.

Table 6: Inhibition of Cytokine Release by CysLT1 Antagonists

| Compound | Stimulant | Cell Source | Inhibited Cytokines | Reference |

| Montelukast | FBS | Nasal Mucosa Epithelial Cells | GM-CSF, IL-6, IL-8 | [2] |

| Pranlukast | Allergen Challenge | Human Nasal Mucosa | IL-4, IL-5, RANTES, IL-1β, TNF-α, IL-8 | |

| This compound | LTD₄ | Human Eosinophils | Data not available | - |

Note: This table indicates the cytokines that have been shown to be inhibited by CysLT1 antagonists in different in vitro models.

Signaling Pathways and Experimental Workflows

CysLT1 Receptor Signaling Pathway

Cysteinyl leukotrienes, primarily LTD4, bind to the CysLT1 receptor, a Gq-coupled GPCR. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. This compound acts by blocking the initial binding of LTD4 to the CysLT1 receptor, thereby inhibiting this entire downstream cascade.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps in assessing the antagonistic activity of this compound on LTD4-induced calcium mobilization in CysLT1-expressing cells.

Experimental Protocols

CysLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CysLT1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma).

-

[³H]-LTD₄ (radioligand).

-

This compound (test compound).

-

Unlabeled LTD₄ (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Protocol:

-

Membrane Preparation: Homogenize CysLT1-expressing tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [³H]-LTD₄, and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-LTD₄, and a high concentration of unlabeled LTD₄.

-

Competitive Binding: Membrane preparation, [³H]-LTD₄, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To measure the antagonistic effect of this compound on LTD₄-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.

-

Cell culture medium.

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

LTD₄ (agonist).

-

This compound (test compound).

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Protocol:

-

Cell Plating: Seed the CysLT1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-